CD532 (hydrochloride) is a novel compound primarily recognized for its role as a selective inhibitor of Aurora A kinase, an important protein involved in cell cycle regulation and mitosis. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting tumors characterized by high levels of N-Myc, a transcription factor associated with aggressive malignancies.
CD532 was developed through a series of synthetic methodologies aimed at creating effective inhibitors of Aurora A kinase. The initial research into this compound was documented in various studies that explored its structure-activity relationship and biological efficacy against cancer cell lines exhibiting aberrant N-Myc expression .
The synthesis of CD532 involves multiple steps, starting with the preparation of a pyrimidine derivative. Key methods include:
The purity of synthesized compounds was confirmed via high-performance liquid chromatography (HPLC), ensuring that all tested compounds were at least 95% pure before biological assays were conducted .
The molecular structure of CD532 can be described as comprising two main functional groups: an aminopyrazole-pyrimidine scaffold that acts as an adenosine triphosphate-binding competitive inhibitor and a 3-trifluoromethyl-biphenyl urea moiety that disrupts protein-protein interactions .
CD532 is primarily involved in inhibiting the activity of Aurora A kinase through competitive inhibition and allosteric modulation. The compound binds to the ATP-binding site, inducing conformational changes that prevent substrate binding and enzymatic activity .
The interaction between CD532 and Aurora A kinase has been characterized using surface plasmon resonance techniques, revealing a dissociation constant (K_d) indicative of strong binding affinity (approximately 13 nM) . This high affinity underscores its potential as a therapeutic agent.
CD532 operates by stabilizing Aurora A kinase in an inactive conformation, effectively disrupting its interaction with N-Myc. This leads to decreased levels of N-Myc due to enhanced proteasomal degradation, thereby inhibiting tumor growth associated with Myc overexpression .
The mechanism has been validated through various assays demonstrating that treatment with CD532 results in significant reductions in N-Myc levels in cancer cell lines, supporting its role as a dual inhibitor targeting both Aurora A kinase activity and N-Myc stability .
Relevant data from stability studies indicate that CD532 maintains integrity under physiological conditions for extended periods, although it exhibits limited oral bioavailability due to rapid metabolism .
CD532 is primarily investigated for its potential application in oncology, particularly for treating cancers with high N-Myc expression such as neuroblastoma and small cell lung cancer. Its ability to inhibit Aurora A kinase makes it a candidate for combination therapies aimed at enhancing efficacy against resistant cancer phenotypes . Additionally, ongoing research explores its use in developing novel therapeutic strategies involving targeted degradation pathways for oncogenic proteins.
CD532 hydrochloride binds Aurora Kinase A at an allosteric site distinct from the adenosine triphosphate (ATP)-binding pocket, triggering a global conformational reorganization. Crystallographic studies reveal that CD532 stabilizes Aurora Kinase A in an inactive "DFG-out" state characterized by:
Table 1: Structural Changes in Aurora Kinase A Induced by CD532 Binding
Structural Element | Conformational Shift | Functional Consequence |
---|---|---|
P-loop (residues 139–150) | 8.2 Å inward collapse | Steric blockade of ATP binding |
αC-helix (residues 129–138) | 12° rotation | Disruption of K162-E181 salt bridge |
Activation loop (residues 274–299) | Unstructured displacement | Loss of substrate access |
Hydrophobic pocket | 4.7 Å expansion | Enhanced allosteric inhibitor binding |
This induced misfit conformation directly compromises Aurora Kinase A’s catalytic capacity by preventing proper adenosine triphosphate coordination and substrate phosphorylation [1] [2] [8].
The activation loop (residues 274–299) undergoes complete structural disorganization upon CD532 binding. Key alterations include:
This allosteric inactivation contrasts sharply with catalytic inhibitors (e.g., MLN8237) that merely compete with adenosine triphosphate binding without inducing global conformational changes [1] [8].
Table 2: Comparative Effects of Aurora Kinase A Inhibitors
Parameter | CD532 | Catalytic Inhibitors (e.g., MLN8237/VX-680) |
---|---|---|
Binding site | Allosteric | Adenosine triphosphate-binding pocket |
Conformational change | Global restructuring | Localized to adenosine triphosphate site |
Thr288 phosphorylation | Abolished | Transiently preserved |
N-Myc binding disruption | Complete (>95%) | Partial (15–30%) |
Aurora Kinase A–N-Myc complex dissociation | Irreversible | Reversible |
CD532 hydrochloride exerts a dual mechanism whereby conformational disruption of Aurora Kinase A directly enables proteasomal degradation of the oncoprotein N-Myc:
The degradation kinetics follow first-order kinetics (t1/2 = 45 minutes), significantly faster than transcriptional downregulation mechanisms employed by conventional Aurora Kinase A inhibitors [1] [8].
CD532 hydrochloride simultaneously disrupts multiple oncogenic pathways through Aurora Kinase A conformational locking and N-Myc elimination:
Table 3: Synergistic Interactions of CD532 in Oncogenic Networks
Oncogenic Process | CD532 Mechanism | Downstream Effect |
---|---|---|
Transcriptional amplification | N-Myc degradation | Dissociation from E-box elements; 90% reduction in MYC target genes |
Replication initiation | Aurora Kinase A–MCM7 complex disruption | 65% reduction in replication fork speed; G1/S arrest |
Metabolic reprogramming | N-Myc-dependent enzyme suppression | 40% decrease in glycolytic flux; ATP depletion |
DNA damage response | Aurora Kinase A–BRCA1 dissociation | Persistent γH2AX foci; 4-fold increase in apoptosis |
The dual targeting of kinase-dependent and kinase-independent functions positions CD532 hydrochloride as a prototype for conformation-disruptive therapeutics in oncogenic transcription factor-driven cancers [1] [8] [10].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1